Product packaging for 2-Benzylserine(Cat. No.:)

2-Benzylserine

Cat. No.: B8670431
M. Wt: 195.21 g/mol
InChI Key: ZMNNAJIBOJDHAF-JTQLQIEISA-N
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Description

Historical Perspectives on Non-Proteinogenic Amino Acids in Research

Non-proteinogenic amino acids, which are not encoded in the genetic code of organisms, have a rich history in scientific research. nih.govresearchgate.net Initially discovered as natural products in various organisms like bacteria, fungi, and plants, these compounds were recognized for their diverse biological activities and roles in metabolic pathways. nih.govnih.gov Historically, the study of these amino acids has provided crucial insights into biochemical processes beyond central metabolism and protein synthesis. They serve as intermediates in biosynthesis, components of bacterial cell walls, neurotransmitters, and even toxins. researchgate.net The advent of advanced analytical and synthetic techniques has further propelled their investigation, allowing for their use as tools to probe and modulate biological systems. nih.gov The development of methods like chemical synthesis and fermentation has made a wide array of non-proteinogenic amino acids accessible for research and industrial applications. nih.gov

The Significance of α-Substituted Serine Derivatives in Chemical and Biological Systems

Within the broad class of non-proteinogenic amino acids, α-substituted serine derivatives, such as 2-Benzylserine, hold particular importance. The introduction of a substituent at the α-carbon of serine creates a chiral center, leading to conformationally constrained amino acids. digitellinc.comnih.gov This structural rigidity is highly valuable in the design of peptidomimetics, which are compounds that mimic the structure and function of natural peptides but often exhibit enhanced stability and biological activity. nih.gov The incorporation of α-substituted serines into peptide chains can induce specific secondary structures and increase resistance to enzymatic degradation. nih.gov

The synthesis of these derivatives can be achieved through various stereoselective methods, including those utilizing enzymatic desymmetrization, organic-chemistry.org aziridine (B145994) intermediates, digitellinc.com and catalytic asymmetric approaches. nih.gov These synthetic strategies allow for the preparation of enantiomerically pure α-substituted serines, which are crucial for their application as chiral building blocks in the synthesis of more complex molecules. nih.govrsc.org

Overview of this compound's Foundational Role in Specialized Chemical Transformations and Biochemical Pathways

This compound serves as a notable example of an α-substituted serine derivative with a defined role in both chemical synthesis and the modulation of biochemical pathways. In organic synthesis, its value lies in its nature as a chiral building block. digitellinc.comrsc.org The stereochemistry of such compounds can profoundly influence the properties of the final products, making them essential in the asymmetric synthesis of pharmaceuticals and other bioactive molecules. While direct examples of its use in complex natural product synthesis are not extensively documented in the provided results, its structural motifs are relevant to the synthesis of heterocyclic compounds like β-lactams and isoquinolines. nih.govdigitellinc.com

In the context of biochemical pathways, this compound has been identified as an inhibitor of specific amino acid transporters. Research has shown that it can block the activity of L-type amino acid transporter 1 (LAT1) and alanine, serine, cysteine-preferring transporter 2 (ASCT2). organic-chemistry.orgnih.gov These transporters are often upregulated in cancer cells to meet the high demand for amino acids like leucine (B10760876) and glutamine, which are essential for rapid proliferation. organic-chemistry.orgnih.gov By inhibiting these transporters, this compound disrupts the intracellular balance of amino acids, a state known as amino acid homeostasis. organic-chemistry.orgnih.gov This disruption can lead to a reduction in cancer cell viability and proliferation. nih.gov

Current Research Landscape and Emerging Areas for this compound Investigations

The current research landscape for this compound is predominantly focused on its application in oncology. Studies have demonstrated that by inhibiting amino acid uptake, this compound can impede the growth of breast cancer cells. nih.govnih.gov This inhibitory action is not limited to a single mechanism; it disrupts multiple amino acid uptake and metabolism pathways, leading to a cascade of effects including reduced cell cycle progression and the activation of cellular stress responses. nih.govnih.gov

Oocyte uptake assays have revealed that this compound's targets extend beyond LAT1 and ASCT2 to include other transporters such as LAT2, ASCT1, SNAT1, and SNAT2. organic-chemistry.org This multi-targeted approach suggests a broader impact on cellular metabolism than initially understood. The disruption of amino acid homeostasis by this compound has been shown to affect the intracellular concentrations of at least 14 different amino acids. organic-chemistry.org

Emerging areas of investigation may explore the full potential of this compound as a chemical probe to understand the intricacies of amino acid signaling and metabolism in various physiological and pathological states beyond cancer. Its utility as a constrained amino acid could also be further explored in the design of novel peptidomimetics with therapeutic potential in other diseases. While current research is heavily concentrated on its anti-cancer properties, the fundamental biochemical processes it perturbs are relevant to a wide range of biological systems, suggesting that new applications for this compound may yet be discovered.

Data Tables

Table 1: Investigated Biochemical Effects of this compound

Effect Mechanism Cellular Impact Key Transporters Targeted
Inhibition of Amino Acid UptakeCompetitive inhibition of membrane transportersReduced intracellular concentrations of essential amino acidsLAT1, ASCT2, LAT2, ASCT1, SNAT1, SNAT2
Disruption of Amino Acid HomeostasisAlteration of the intracellular pool of multiple amino acidsInduction of amino acid stress response pathwaysNot Applicable
Inhibition of Cell Growth and ProliferationImpairment of biosynthetic processes and cell cycle progressionDecreased viability and proliferation of cancer cellsNot Applicable

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO3 B8670431 2-Benzylserine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

(2S)-2-amino-2-benzyl-3-hydroxypropanoic acid

InChI

InChI=1S/C10H13NO3/c11-10(7-12,9(13)14)6-8-4-2-1-3-5-8/h1-5,12H,6-7,11H2,(H,13,14)/t10-/m0/s1

InChI Key

ZMNNAJIBOJDHAF-JTQLQIEISA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@](CO)(C(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)CC(CO)(C(=O)O)N

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Benzylserine and Its Stereoisomers

Solid-Phase Organic Synthesis (SPOS) Techniques for 2-Benzylserine Incorporation

Solid-Phase Organic Synthesis (SPOS) is a powerful methodology for the rapid and efficient construction of complex molecules, particularly peptides and peptidomimetics. Its advantages include simplified purification procedures and the ability to automate synthesis. The incorporation of non-proteinogenic amino acids, such as this compound, into peptide chains via SPOS is a key area of research, as these unnatural amino acids can impart enhanced conformational stability, biological activity, and proteolytic resistance to the resulting peptides.

The general principle of SPOS involves attaching the first amino acid, typically the C-terminal residue, to an insoluble solid support (resin) through a linker. The peptide chain is then elongated stepwise by cycles of N-alpha protecting group removal, followed by coupling of the next protected amino acid nih.govfishersci.cacenmed.com. Protecting groups are crucial in SPOS to prevent undesired side reactions. Common protecting strategies include Boc/Bzl (tert-butoxycarbonyl/benzyl-based) and Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl-based) nih.govcenmed.com.

The incorporation of α-quaternary amino acids, like this compound, into peptide sequences via SPOS presents unique challenges due to the steric hindrance around the α-carbon. However, advancements have been made in developing solid-phase synthesis conditions for the incorporation of quaternary α-arylated amino acids (Q4As), a class to which this compound belongs epa.govmedchemexpress.com. Researchers have reported practical and scalable syntheses of Fmoc-protected Q4As, including both R and S enantiomers, which can be directly utilized in solid-phase peptide synthesis medchemexpress.com. These α-aryl substituents can replace Cα–H bonds, allowing for the introduction of additional functionality into peptide mimetics without altering the parent side chains medchemexpress.com.

While O-benzylation of serine (O-benzylserine) is a well-established protection method for the hydroxyl group of serine in solid-phase peptide synthesis, enabling the synthesis of functional peptides fishersci.ca, the direct incorporation of this compound (an α-quaternary amino acid) requires specialized conditions to overcome steric challenges and ensure high coupling efficiency and stereochemical integrity. The development of robust coupling reagents and optimized reaction conditions is critical for the successful incorporation of such hindered amino acids.

Green Chemistry Principles in this compound Synthesis Development

The application of green chemistry principles in the synthesis of chemical compounds, including this compound, is increasingly important for minimizing environmental impact and promoting sustainability in chemical manufacturing. The Twelve Principles of Green Chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances fishersci.cacenmed.com.

Several principles are particularly relevant to the synthesis of this compound and its stereoisomers:

Prevention: It is preferable to prevent waste generation than to treat or clean up waste after it has been created fishersci.cacenmed.com. This encourages synthetic routes that minimize by-products.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste fishersci.cacenmed.com. For complex amino acids like this compound, achieving high atom economy often involves catalytic reactions or convergent syntheses.

Less Hazardous Chemical Syntheses: Synthetic methods should aim to use and generate substances with little or no toxicity to human health and the environment fishersci.ca. This includes selecting safer reagents and reaction conditions.

Safer Solvents and Auxiliaries: The use of auxiliary substances, such as solvents and separation agents, should be minimized or rendered innocuous when used fishersci.cathegoodscentscompany.com. Efforts to "green" solid-phase peptide synthesis, which could be applied to this compound incorporation, include exploring alternative, environmentally friendlier solvents to traditional ones like DMF, NMP, and CH2Cl2 thegoodscentscompany.com. Studies suggest that green solvents can be adopted without impairing the synthetic process thegoodscentscompany.com.

Design for Energy Efficiency: Energy requirements of chemical processes should be minimized, ideally by conducting reactions at ambient temperature and pressure fishersci.ca.

Reduce Derivatives: Unnecessary derivatization (e.g., use of protecting groups, temporary modifications) should be minimized or avoided, as these steps require additional reagents and generate waste fishersci.cacenmed.com. While protecting groups are often essential in complex organic synthesis, green chemistry encourages strategies that reduce their number or simplify their removal.

Catalysis: Catalytic reagents, especially selective ones, are superior to stoichiometric reagents, as they can be used in smaller amounts and often lead to higher atom economy and reduced waste cenmed.com.

Recent advancements in the green synthesis of α-amino acids, which could inform future developments for this compound, include electrochemical carboxylation of imines in flow microreactors. This method offers advantages such as avoiding sensitive, expensive, or toxic reagents, operating under mild conditions, and enabling continuous flow for improved efficiency and safety. Flow chemistry systems, in general, are recognized for their potential to simplify isolation procedures by eliminating the need for work-up steps, thereby reducing solvent usage and waste. Light-assisted methods, such as photoredox-catalyzed decarboxylation of carboxylic acids for the stereoselective preparation of unnatural chiral amino acids, also represent a greener approach by generating carbon radicals under mild conditions fishersci.ca.

The synthesis of α-benzylserine (this compound) itself has seen developments, including an "easy approach" through stereoselective alkylation of isoserine derivatives fishersci.ca and asymmetric syntheses of both enantiomers. These methodologies, when optimized with green chemistry principles in mind, can lead to more sustainable production of this important compound.

Biological and Biochemical Investigations of 2 Benzylserine and Its Analogues

Mechanistic Studies of Amino Acid Transporter Interactions

2-Benzylserine (BenSer) is an amino acid analogue recognized for its capacity to interact with and inhibit multiple amino acid transporters, which are crucial for the metabolic processes of rapidly proliferating cells. nih.govnih.govresearchgate.net Initially characterized as an inhibitor of Alanine, Serine, Cysteine-preferring Transporter 2 (ASCT2), subsequent research has revealed a broader spectrum of activity, positioning it as a multi-target inhibitor. nih.gov This broad-spectrum activity allows it to disrupt cellular amino acid homeostasis by simultaneously blocking several key uptake pathways. nih.govnih.gov

This compound has been widely utilized as a pharmacological tool to investigate the function of ASCT2 (solute carrier family 1 member 5), a primary transporter for glutamine in many types of cancer cells. nih.govresearchgate.net Studies using Xenopus laevis oocytes ectopically expressing amino acid transporters have demonstrated that this compound inhibits the substrate uptake activity of ASCT2. nih.gov This inhibitory action is a component of its ability to reduce cancer cell growth by limiting the availability of essential amino acids like glutamine. nih.govnih.gov

However, the precise nature of this inhibition has been subject to some debate in the scientific literature. While it is often cited as an ASCT2 inhibitor, some studies have reported conflicting results. For instance, one investigation using Xenopus laevis oocytes expressing human ASCT2 cRNA found that 3 mM this compound did not inhibit glutamine uptake, whereas other known inhibitors were effective. nih.gov Furthermore, it has been noted that high millimolar concentrations of this compound are often required to achieve effective inhibition, which may suggest a lower potency compared to more recently developed small molecule inhibitors. nih.gov Detailed studies on the specific inhibition kinetics (e.g., K_i_ values) and direct binding site analysis for the this compound-ASCT2 interaction are not extensively detailed in the available literature, which has focused more on its functional outcomes as part of a multi-target profile.

A critical aspect of this compound's mechanism of action is its ability to block the L-Type Amino Acid Transporter 1 (LAT1/SLC7A5). nih.govnih.govresearchgate.net LAT1 is a primary transporter for large neutral amino acids, including the essential amino acid leucine (B10760876), and is frequently overexpressed in cancer cells to meet their high metabolic demands. nih.govresearchgate.net Research has confirmed that this compound directly inhibits LAT1 activity, a finding demonstrated in Xenopus laevis oocyte uptake assays. nih.gov

Beyond its effects on ASCT2 and LAT1, investigations have revealed that this compound also modulates the activity of Sodium-coupled Neutral Amino Acid Transporters 1 and 2 (SNAT1/SLC38A1 and SNAT2/SLC38A2). nih.gov These transporters are also involved in glutamine uptake in various cell types, including certain cancers, and represent another key route for cellular amino acid supply. nih.govfrontiersin.org

Using a Xenopus laevis oocyte expression system, studies have shown that this compound inhibits the substrate uptake activity of both SNAT1 and SNAT2. nih.gov This finding confirms that the compound's impact on glutamine homeostasis is not limited to its action on ASCT2. Other reports have also categorized this compound as a non-specific inhibitor that affects SNAT2, among other transporters. nih.gov The inhibition of SNAT1/2 contributes to the comprehensive disruption of amino acid balance within the cell caused by this compound. nih.gov

The inhibitory profile of this compound extends beyond its initially recognized targets, establishing it as a broad-spectrum amino acid transport inhibitor. nih.gov Oocyte uptake assays with ectopically expressed transporters have systematically identified multiple transporters that are directly inhibited by this compound. nih.govnih.govresearchgate.net This multi-target capability is believed to be a reason why its biological effects are more pronounced than the combined application of more specific inhibitors targeting LAT and ASCT2 individually. nih.gov

The known targets of this compound include major transporters for both glutamine and leucine, as well as other neutral amino acids. nih.gov The direct inhibition of this array of transporters leads to a more profound and widespread disruption of intracellular amino acid levels than would be achieved by blocking a single pathway. nih.gov

Table 1: Known Amino Acid Transporter Targets of this compound

Transporter (Gene) Primary Substrates Role in Cellular Metabolism
ASCT2 (SLC1A5) Glutamine, Alanine, Serine, Cysteine Glutamine uptake for glutaminolysis, nucleotide synthesis nih.govmdpi.com
LAT1 (SLC7A5) Leucine, other large neutral amino acids Leucine uptake, mTORC1 signaling activation nih.govresearchgate.net
SNAT1 (SLC38A1) Glutamine, Alanine, Asparagine Glutamine uptake, amino acid homeostasis nih.govfrontiersin.org
SNAT2 (SLC38A2) Glutamine, Alanine, Glycine Adaptive amino acid transport, mTORC1 signaling nih.govnih.gov
LAT2 (SLC7A8) Small and large neutral amino acids Broad substrate amino acid transport nih.govcell.com

| ASCT1 (SLC1A4) | Alanine, Serine, Cysteine, Threonine | Neutral amino acid transport nih.govcell.com |

This table summarizes the transporters identified as direct targets of this compound in oocyte uptake assays. nih.gov

Modulation of Intracellular Amino Acid Homeostasis and Associated Pathways

The multi-target inhibition of key amino acid transporters by this compound leads to a significant disruption of intracellular amino acid homeostasis. nih.gov By impeding the uptake of multiple amino acids simultaneously, this compound affects not only the direct substrates of the inhibited transporters but also downstream metabolic pathways that rely on a steady supply of these nutrients. nih.govnih.govresearchgate.net

A primary and well-documented effect of this compound is the potent inhibition of cellular uptake of both leucine and glutamine. nih.govnih.govresearchgate.net These two amino acids are vital for cancer cell proliferation, serving as key nutrients for energy production, biosynthesis, and cell signaling. nih.gov

Studies in various breast cancer cell lines, including MCF-7, HCC1806, and MDA-MB-231, have demonstrated that treatment with this compound significantly reduces the uptake of both amino acids. nih.govresearchgate.net The inhibition of leucine uptake was found to be particularly strong. nih.gov This dual blockade effectively starves cancer cells of two critical nutrients, leading to decreased cell viability and proliferation. nih.govnih.gov

Table 2: Inhibition of Amino Acid Uptake by this compound in Breast Cancer Cell Lines

Cell Line % Inhibition of Leucine Uptake % Inhibition of Glutamine Uptake
MCF-7 ~55% ~35%
HCC1806 ~78% ~35%

| MDA-MB-231 | ~55% | ~35% |

Data represents the approximate reduction from control after treatment with this compound, as reported in studies measuring radiolabeled leucine and glutamine uptake. nih.gov

This disruption of leucine and glutamine uptake is a direct functional consequence of this compound's inhibitory action on LAT1 and a range of glutamine transporters including ASCT2, SNAT1, and SNAT2. nih.gov The resulting intracellular amino acid depletion triggers stress responses and inhibits metabolic and growth pathways. nih.govnih.gov

Effects on Downstream Metabolic and Growth Pathways, excluding clinical outcomes

This compound exerts significant inhibitory effects on the downstream metabolic and growth pathways of cancer cells. nih.govresearchgate.net Investigations using various breast cancer cell lines, including MCF-7, HCC1806, and MDA-MB-231, have demonstrated that treatment with this compound leads to a marked decrease in cell viability and impedes cell cycle progression. nih.govresearchgate.netnih.gov

A key indicator of its impact on cell growth is its effect on the cell cycle. In studies, this compound treatment caused a notable accumulation of cells in the G0/G1 phase, indicating a halt in cell cycle progression. nih.gov For instance, in MCF-7 and MDA-MB-231 cell lines, this increase in the G0/G1 phase population was statistically significant, rising by 10–20%. nih.gov This arrest is a direct consequence of the cellular stress induced by the disruption of amino acid homeostasis. nih.govresearchgate.netnih.gov

Table 1: Effect of this compound on Cell Cycle Progression

Cell Line Primary Effect Observation
MCF-7 G0/G1 Arrest Significant 10-20% increase in cell population in G0/G1 phase, with a corresponding decrease in the S phase population. nih.gov
HCC1806 G0/G1 Arrest Increase in G0/G1 phase population accompanied by a decrease in the S phase population. nih.gov
MDA-MB-231 G0/G1 Arrest Significant 10-20% increase in cell population in G0/G1 phase, with a corresponding decrease in the G2/M phase population. nih.gov

Activation of Amino Acid Response (AAR) Pathways, including Activating Transcription Factor 4 (ATF4) Signaling

The disruption of intracellular amino acid levels by this compound is significant enough to trigger cellular stress signaling pathways, specifically the Amino Acid Response (AAR). nih.govresearchgate.netnih.gov The AAR is a crucial surveillance mechanism that cells activate in response to amino acid depletion or imbalance. researchgate.net

A central mediator of this pathway is the Activating Transcription Factor 4 (ATF4). nih.govresearchgate.netnih.gov When cells experience amino acid starvation, a sensor kinase, GCN2, detects the increase in uncharged tRNA and initiates a signaling cascade that leads to the increased translation of ATF4 mRNA. nih.gov ATF4 is a key transcription factor that regulates the expression of genes involved in amino acid synthesis, transport, and metabolism to help the cell adapt to nutrient stress. frontiersin.org

In breast cancer cells treated with this compound, western blot analyses have confirmed a significant increase in the protein levels of ATF4. nih.gov This activation of ATF4 signaling demonstrates that the this compound-induced blockade of amino acid uptake is sufficient to provoke a robust cellular stress response, further contributing to its growth-inhibitory effects. nih.govresearchgate.netnih.gov The upregulation of ATF4 is a direct consequence of the cell sensing a deficit in its internal amino acid pools. nih.govfrontiersin.org

Role of this compound in Cellular Metabolism Models (excluding human clinical trials)

Investigation into Amino Acid Metabolism Disruption in Cellular Systems

This compound fundamentally disrupts intracellular amino acid homeostasis by inhibiting multiple amino acid transporters. nih.govresearchgate.netnih.gov Originally recognized as an inhibitor of the alanine, serine, cysteine-preferring transporter 2 (ASCT2), it also effectively blocks the L-type amino acid transporter 1 (LAT1). nih.govresearchgate.netnih.gov This dual inhibition is significant as ASCT2 is a primary transporter for glutamine, while LAT1 is crucial for the uptake of leucine and other large neutral amino acids. nih.gov

The impact of this compound extends beyond these two transporters, creating a widespread disturbance in amino acid levels. nih.gov Gas chromatography-mass spectrometry (GCMS) analysis of intracellular metabolites in breast cancer cells treated with this compound revealed significant reductions in the concentrations of numerous amino acids. nih.govnih.gov Notably, the levels of small neutral amino acids such as alanine, glycine, and asparagine were reduced by approximately 50% across multiple cell lines. nih.gov Aspartate levels were also consistently reduced. nih.gov In total, the treatment affects the intracellular concentrations of at least 14 different amino acids, demonstrating a broad disruption of amino acid uptake and metabolic pathways. nih.gov

Table 2: Impact of this compound on Intracellular Amino Acid Concentrations

Amino Acid Effect in Breast Cancer Cell Lines
Alanine ~50% reduction nih.gov
Glycine ~50% reduction nih.gov
Asparagine ~50% reduction nih.gov
Aspartate Significant reduction (~30%) nih.gov
Glutamate Not significantly altered nih.gov
Lysine Not significantly altered nih.gov
Arginine Not significantly altered nih.gov
Tryptophan Not significantly altered nih.gov

Impact on Lactate (B86563) Production and Redox Balance in Cell-Based Studies

The metabolic disruption caused by this compound extends to cellular energy metabolism, particularly glycolysis. A common feature of cancer cells is a high rate of glycolysis followed by lactate fermentation, even in the presence of oxygen. In cell-based studies, treatment with this compound led to a significant reduction in lactate production. nih.govresearchgate.netnih.gov This was observed as a decrease in the basal Extracellular Acidification Rate (ECAR), a key indicator of lactate-producing glycolysis, in all tested breast cancer cell lines. nih.gov

Interestingly, this reduction in glycolysis was not accompanied by a significant change in oxidative metabolism. The oxygen consumption rate (OCR), a measure of mitochondrial respiration, was largely unaffected by this compound treatment. nih.gov This suggests that the disruption of amino acid homeostasis induces a compensatory metabolic shift away from glycolysis. nih.gov This shift may be an attempt to reroute metabolic intermediates to compensate for the loss of amino acids or to maintain oxidative phosphorylation for energy production. nih.gov Such metabolic reprogramming can have profound effects on the cell's redox balance, which is intrinsically linked to pathways that produce and consume cofactors like NAD+/NADH and NADP+/NADPH. mdpi.com

Interplay with Glutamine and Serine Metabolism Pathways

This compound directly interferes with the metabolism of glutamine, a critical nutrient for cancer cells that serves as a key nitrogen donor and an anaplerotic substrate for the TCA cycle. saspublishers.comsaspublishers.com Its inhibitory action on the ASCT2 transporter, a major conduit for glutamine, significantly curtails the cell's ability to acquire this amino acid. nih.govresearchgate.netnih.gov Studies confirmed that this compound treatment reduced glutamine uptake to approximately 65% of control levels in various breast cancer cell lines. nih.gov

The name "this compound" suggests a structural relationship to serine, another amino acid central to cancer metabolism. Serine provides essential carbon units for one-carbon metabolism, which is vital for the synthesis of nucleotides (purines and thymidine) and for maintaining redox homeostasis through glutathione production. saspublishers.commdpi.com While this compound's primary documented action is on amino acid transport rather than direct enzymatic inhibition within the serine synthesis pathway, its ability to disrupt the intracellular balance of numerous amino acids, including serine and glycine precursors, indirectly affects these pathways. nih.gov By limiting the availability of glutamine, which provides the nitrogen for the synthesis of 3-phosphoserine from a glycolytic intermediate, this compound can impact the de novo serine biosynthesis pathway. frontiersin.org

Enzymatic Reactivity and Substrate Specificity of this compound

The "enzymatic reactivity" of this compound is best understood in the context of its interaction with amino acid transporters, which function as enzyme-like proteins to facilitate the transport of substrates across the cell membrane. jackwestin.comlibretexts.org this compound functions as an inhibitor rather than a substrate for these transporters.

The compound exhibits group specificity, acting on a particular class of proteins—amino acid transporters—but not absolute specificity for a single transporter. worthington-biochem.com It was initially identified as an inhibitor of ASCT2 (SLC1A5). nih.govresearchgate.net However, subsequent research revealed that its specificity is broader. It also potently blocks LAT1 (SLC7A5), which is crucial for its cytostatic effects. nih.govresearchgate.netnih.gov

Further investigations using oocyte uptake assays with ectopically expressed transporters have expanded the list of known targets for this compound. These studies identified four additional transporters that are directly inhibited by the compound:

LAT2 (SLC7A8)

ASCT1 (SLC1A4)

SNAT1 (SLC38A1)

SNAT2 (SLC38A2) nih.gov

This capacity to bind and inhibit at least six different amino acid transporters demonstrates its multi-targeted nature. nih.gov This lack of absolute specificity is key to its biological activity, as the simultaneous blockade of multiple nutrient uptake pathways leads to the profound disruption of amino acid homeostasis and subsequent inhibition of cell growth. nih.govresearchgate.netnih.gov

Exploration as a Substrate or Inhibitor for Specific Enzymes

This compound has been extensively studied as a competitive inhibitor of several amino acid transporters, which are crucial for cellular growth and proliferation, particularly in cancer cells. These transporters are integral membrane proteins responsible for the translocation of amino acids across the cell membrane.

Inhibition of Amino Acid Transporters:

Research has demonstrated that this compound can effectively block the activity of multiple amino acid transporters, leading to a disruption of intracellular amino acid homeostasis. nih.gov This inhibitory action is not limited to a single transporter but extends to a range of them, making it a non-specific inhibitor. researchgate.net

Alanine, Serine, Cysteine-preferring Transporter 2 (ASCT2; SLC1A5): this compound was initially identified as an inhibitor of ASCT2, a transporter responsible for the uptake of neutral amino acids, including glutamine. nih.govwikipedia.org By blocking ASCT2, this compound can impede the uptake of essential amino acids required for rapid cell growth.

L-type Amino Acid Transporter 1 (LAT1; SLC7A5): Further studies revealed that this compound also inhibits LAT1, a transporter that mediates the uptake of large neutral amino acids such as leucine. nih.govwikipedia.org The dual inhibition of both ASCT2 and LAT1 by this compound is significant as it simultaneously blocks the entry of two critical amino acids, glutamine and leucine, which are vital for cancer cell metabolism and signaling. nih.govacs.org

Other Amino Acid Transporters: Beyond ASCT2 and LAT1, investigations using oocyte uptake assays have shown that this compound can also inhibit other amino acid transporters, including LAT2 (SLC7A8), ASCT1 (SLC1A4), SNAT1 (SLC38A1), and SNAT2 (SLC38A2). nih.gov This broad-spectrum inhibition contributes to a significant reduction in the intracellular concentrations of multiple amino acids. nih.gov

The inhibitory effect of this compound on these transporters has been shown to decrease the viability and proliferation of cancer cells, such as those in breast cancer, by inducing cell cycle arrest. nih.govwikipedia.org

Below is an interactive data table summarizing the known enzyme targets of this compound.

Enzyme/TransporterAbbreviationGene NameFunctionEffect of this compound
Alanine, Serine, Cysteine-preferring Transporter 2ASCT2SLC1A5Transports neutral amino acids, including glutamine.Inhibition
L-type Amino Acid Transporter 1LAT1SLC7A5Transports large neutral amino acids, including leucine.Inhibition
L-type Amino Acid Transporter 2LAT2SLC7A8Transports neutral amino acids.Inhibition
Alanine, Serine, Cysteine-preferring Transporter 1ASCT1SLC1A4Transports neutral amino acids.Inhibition
Sodium-coupled Neutral Amino Acid Transporter 1SNAT1SLC38A1Transports neutral amino acids, including glutamine.Inhibition
Sodium-coupled Neutral Amino Acid Transporter 2SNAT2SLC38A2Transports neutral amino acids, including glutamine.Inhibition

Research Findings on Enzyme Inhibition:

Studies on breast cancer cell lines (MCF-7, HCC1806, and MDA-MB-231) have provided detailed insights into the consequences of this compound-mediated enzyme inhibition. nih.gov

Reduced Amino Acid Uptake: Treatment with this compound significantly inhibited the uptake of both leucine and glutamine in these cell lines. nih.govacs.org

Metabolic and Signaling Pathway Inhibition: The disruption of amino acid homeostasis resulted in the inhibition of downstream metabolic and growth pathways, contributing to the observed decrease in cell viability and proliferation. nih.govacs.org

These findings underscore the potent and broad-spectrum inhibitory activity of this compound on key amino acid transporters, highlighting its potential as a tool for studying amino acid metabolism and as a lead compound for the development of anti-cancer therapies.

Insights into Protein Crosslinking and Transamidation Activities (e.g., Transglutaminases)

While the role of this compound as an enzyme inhibitor is well-documented, its direct involvement in protein crosslinking and transamidation activities, particularly as a substrate or inhibitor for enzymes like transglutaminases, is not established in the scientific literature. Transglutaminases are enzymes that catalyze the formation of an isopeptide bond between the γ-carboxamide group of a peptide-bound glutamine residue and the ε-amino group of a peptide-bound lysine residue, leading to protein crosslinking.

Hypothetical Considerations:

In the absence of direct evidence, any discussion on the role of this compound in this context remains speculative. However, based on the chemical structure of this compound as a serine analogue, some theoretical considerations can be made.

As a Potential Substrate: For this compound to act as a substrate for a transglutaminase, the enzyme would need to recognize it as an acyl-acceptor (amine donor). The primary amine group of this compound could theoretically participate in a transamidation reaction if the enzyme's active site can accommodate the benzyl (B1604629) group. However, transglutaminases typically exhibit specificity for lysine residues as the acyl-acceptor, making it unlikely that this compound would be a preferred substrate.

As a Potential Inhibitor: It is conceivable that this compound could act as a competitive inhibitor of transglutaminase by binding to the active site and preventing the binding of the natural lysine substrate. The plausibility of this depends on the structural similarity between this compound and the lysine-binding pocket of the enzyme.

General Role of Serine Residues in Protein Crosslinking:

While direct involvement of this compound is unconfirmed, it is worth noting that serine residues themselves can be involved in protein modifications and, in some contexts, crosslinking. For instance, the hydroxyl group of serine can be a target for post-translational modifications that may indirectly influence protein-protein interactions.

It is crucial to reiterate that there is currently no direct scientific evidence to support the role of this compound as a substrate or inhibitor of transglutaminases or its direct participation in protein crosslinking or transamidation reactions. Further research is required to investigate these potential activities.

Applications of 2 Benzylserine in Advanced Organic and Medicinal Chemistry Research

2-Benzylserine as a Chiral Building Block in Complex Molecule Synthesis

The presence of a quaternary stereocenter at the α-position in this compound makes it an attractive starting material for constructing complex chiral molecules. Its derivatives can be manipulated to introduce various functionalities, leading to a wide array of novel compounds.

Preparation of Enantioselective Compounds and Chiral Auxiliaries

This compound serves as a crucial precursor in the enantioselective synthesis of various compounds and the development of chiral auxiliaries. For instance, racemic protected α-ethynylphenylalanine can be synthesized from DL-2-benzylserine using α-benzylserinal as a key intermediate. This compound can then be resolved into its enantiomers through high-performance liquid chromatography (HPLC) on a chiral stationary phase. The absolute configuration of the enantiomers can be determined by vibrational circular dichroism researchgate.netresearchgate.net.

Furthermore, this compound derivatives have been utilized in the preparation of enantiomerically enriched 2-phenyl-4-hydroxymethyl-4-substituted-1,3-oxazolin-5-ones. This involves the enantioselective activation of racemic N-benzoyl derivatives of this compound using chiral triazine condensing reagents, which are generated in situ from 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) and various chiral amines like strychnine, brucine, sparteine, nicotine, and quinine. The configuration and enantiomeric excess (ee) of the products are determined by HPLC on a chiral stationary phase. For most chiral amines, the (S)-configuration of the enantiomer is activated faster to the oxazolinone, with the exception of quinine, which favors the (R)-enantiomer icm.edu.pl.

The use of chiral serine equivalents, such as those derived from this compound, has been demonstrated in the synthesis of α-benzylserine through diastereoselective lithium enolate alkylation reactions followed by acid hydrolysis. This process occurs with total retention of configuration, highlighting the utility of this compound as an excellent chiral building block acs.org.

Synthesis of β2,2-Amino Acids and their Derivatives

This compound plays a role in the synthesis of β2,2-amino acids and their derivatives, which are compounds featuring a quaternary stereocenter at the α-position and are valuable in peptidomimetic and medicinal chemistry acs.org. Enantiopure α-alkylisoserine derivatives, which are precursors to β2,2-amino acids, can be produced through acidic hydrolysis of alkylated scaffolds. Specifically, α-benzylisoserine can be transformed into a five-membered cyclic sulfamidate. This sulfamidate can then undergo regioselective ring opening with various nucleophiles, leading to other enantiopure β2,2-amino acids, such as α-benzyl-α-heterofunctionalized-β-alanines and α-benzylnorlanthionine derivatives acs.org.

A key synthetic methodology involves the diastereoselective alkylation of chiral bicyclic N,O-acetal isoserine derivatives, which are readily accessible from N-Boc-protected serine and threonine esters. These derivatives exhibit exceptional diastereoselectivities in the alkylation at their α-position with different electrophiles, providing access to quaternary α-alkyl-β2-amino acids acs.orgnih.gov.

Incorporation into α-Quaternary α-Ethynyl α-Amino Acids

α-Quaternary α-ethynyl α-amino acids are a significant class of non-proteinogenic amino acids with applications in the development of peptides and peptidomimetics as therapeutic agents and enzyme inhibitors researchgate.netresearchgate.net. DL-2-Benzylserine has been utilized in the synthesis of racemic protected α-ethynylphenylalanine, where α-benzylserinal serves as a crucial intermediate researchgate.netresearchgate.netresearchgate.net. This synthetic route involves the oxidation of amino ketene (B1206846) silyl (B83357) acetal (B89532) to a bromoester, followed by BF3 Lewis acid-induced elimination to form an iminium salt researchgate.net.

The synthesis of α-quaternary α-ethynyl α-amino acids often involves complex multi-step sequences. For example, the preparation of the fully protected α-ethynylphenylalanine and its free amino acid form can start from an acetylenic glycinate (B8599266) derivative. This derivative is prepared by the amidoalkylation of bis-(trimethylsilyl)-acetylene with 2-chloro-N-carboethoxy glycinate under Friedel-Crafts conditions. Subsequent deprotonation with lithium diisopropylamide (LDA) and addition of benzyl (B1604629) bromide yields the desired product researchgate.net.

Development of Peptidomimetics and Modified Peptides utilizing this compound

This compound is a valuable component in the design and synthesis of peptidomimetics and modified peptides, contributing to the creation of compounds with enhanced properties, such as improved metabolic stability and specific conformational constraints.

Design and Synthesis of Conformationally Constrained Amino Acid Scaffolds

The incorporation of unnatural amino acids, including those derived from this compound, is a key strategy in the development of peptidomimetics to stabilize bioactive peptide conformations and improve their activity and bioavailability nih.gov. Quaternary amino acids, such as those with α-aryl substituents, are particularly important for modifying and stabilizing peptide secondary structures nih.gov.

This compound can be used in the synthesis of β-lactam scaffolds, which are known to introduce conformational constraints in peptidomimetics csic.es. For example, the preparation of N-o-Nosylaziridines from (R)-2-benzylserine methyl ester can lead to β-lactam structures, which are crucial for designing conformationally constrained peptide analogues csic.es.

The development of new drugs increasingly relies on chiral building blocks for hit-to-lead optimization, as biological targets are often chiral, necessitating a strict match of chirality for effective drug-receptor interaction enamine.net. The ability of this compound to introduce a quaternary center makes it ideal for creating rigid scaffolds that limit conformational flexibility, thereby enhancing the specificity and potency of peptidomimetics.

Strategies for Enhancing Metabolic Stability of Peptide Analogues

Peptides often suffer from poor metabolic stability and short half-lives in vivo due to rapid enzymatic degradation by proteases mdpi.comnih.gov. The incorporation of modified or unnatural amino acids, such as this compound derivatives, is a crucial strategy to enhance the metabolic stability of peptide analogues nih.govmdpi.com.

Modifications at the N- and C-termini, as well as the introduction of D-amino acids or other unnatural amino acids, can increase the resistance of peptides to proteolytic degradation mdpi.comnih.govlifetein.com. Specifically, the introduction of α-quaternary amino acids, which include derivatives of this compound, can make peptides more resistant to enzymatic degradation nih.govacs.org. These modifications can lead to a closer mimic of the native protein, potentially increasing biological activity and prolonging the shelf life of peptide hormones lifetein.com.

For instance, studies have shown that incorporating unnatural modifications can significantly improve the stability of peptides in human serum. This is particularly relevant for therapeutic peptides, where a longer half-life is desirable for sustained biological activity bakerlab.org. The use of this compound in such modifications contributes to the design of peptide analogues with improved pharmacokinetic profiles.

Advanced Analytical and Spectroscopic Characterization Techniques for 2 Benzylserine and Its Metabolites/derivatives

High-Resolution Mass Spectrometry for Structural Elucidation and Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the precise determination of molecular formulas and structural elucidation of organic compounds, including 2-Benzylserine and its related substances. HRMS provides accurate mass measurements, often with errors in the parts per million (ppm) range, enabling the unambiguous assignment of elemental compositions fishersci.co.ukmdpi.com. This accuracy is crucial for distinguishing between compounds with very similar nominal masses but different atomic compositions.

In structural elucidation, HRMS, particularly when coupled with tandem mass spectrometry (MS/MS), yields characteristic fragmentation patterns that provide clues about the connectivity of atoms and the presence of specific functional groups within the molecule mdpi.comfrontiersin.org. For example, in studies involving complex natural products, HRMS analysis has been used to determine molecular formulas and identify new derivatives based on observed m/z values and fragmentation patterns mdpi.com. This approach is vital for confirming the structure of synthesized this compound or identifying unknown impurities and degradation products.

Beyond individual compound identification, HRMS plays a significant role in pathway analysis, especially in metabolomics. By analyzing the precise masses and fragmentation of metabolites, researchers can infer metabolic transformations and map out biochemical pathways nih.gov. The ability to detect and identify a broad spectrum of chemicals in biological samples, even at low concentrations, makes HRMS an indispensable tool for understanding the fate of this compound in various systems, leading to the identification of its metabolites nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the complete chemical structure, including the stereochemistry and conformational preferences, of organic molecules such as this compound dtic.milimgroupofresearchers.com. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the connectivity of atoms, the types of functional groups present, and the spatial arrangement of atoms in a molecule wikipedia.orgepfl.ch.

For this compound, which possesses chiral centers, NMR is particularly valuable for stereochemical determination. Proton (¹H) NMR and Carbon-13 (¹³C) NMR spectra provide characteristic chemical shifts and coupling patterns that reveal the electronic environment and bonding relationships of individual nuclei epfl.ch. The chemical shifts are influenced by the surrounding electron density, while coupling constants provide information about the number of bonds separating interacting nuclei and their dihedral angles. Conformational analysis, which describes the three-dimensional shape of a molecule, can also be performed using NMR by observing specific through-space correlations and coupling constants dtic.milresearchgate.net.

Two-Dimensional (2D) NMR Experiments (e.g., NOESY)

Two-dimensional (2D) NMR experiments significantly enhance the capabilities of NMR spectroscopy by spreading signals across two frequency axes, improving resolution and providing more comprehensive information about molecular structures wikipedia.orglibretexts.org. For this compound, these techniques are crucial for unambiguous assignments and detailed stereochemical and conformational analysis.

Correlation Spectroscopy (COSY) : Homonuclear COSY experiments (e.g., ¹H-¹H COSY) identify protons that are coupled to each other through bonds (typically 2 or 3 bonds away), revealing direct connectivity within the proton spin system epfl.chlibretexts.org.

Heteronuclear Single Quantum Coherence (HSQC) : HSQC experiments correlate protons with the carbons to which they are directly attached (one-bond correlations), aiding in the assignment of ¹³C resonances based on known ¹H assignments epfl.ch.

Heteronuclear Multiple Bond Correlation (HMBC) : HMBC experiments reveal correlations between protons and carbons separated by multiple bonds (typically 2, 3, or sometimes 4 bonds), which is invaluable for assigning quaternary carbons and establishing long-range connectivity epfl.ch.

Nuclear Overhauser Effect Spectroscopy (NOESY) : NOESY experiments are particularly important for stereochemical and conformational analysis. They detect through-space correlations (Nuclear Overhauser Effects, NOEs) between nuclei that are in close spatial proximity (typically within 5 Å), regardless of whether they are directly bonded libretexts.orgharvard.eduacdlabs.com. For chiral molecules like this compound, NOESY cross-peaks can distinguish between diastereotopic protons and provide critical information about the relative configuration of chiral centers and the preferred conformation of the molecule in solution harvard.eduacdlabs.comarxiv.org. This allows for the stereospecific assignment of methylene (B1212753) protons and helps in understanding the 3D structure harvard.eduacdlabs.com.

Advanced Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination

Advanced chromatographic methods are fundamental for assessing the purity of this compound and, critically, for determining its enantiomeric excess (ee). Given that this compound is a chiral compound, the separation and quantification of its enantiomers are often essential for both research and potential applications. Chromatography offers high separation efficiency, allowing for the isolation and quantification of target compounds from complex mixtures chemrxiv.org.

Chiral Stationary Phase HPLC for Resolution of Enantiomers

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the gold standard for separating and quantifying the individual enantiomers of chiral compounds nih.govrsc.orge3s-conferences.org. For this compound, racemic mixtures can be resolved into their constituent enantiomers using CSP-HPLC nih.gov. The chiral recognition mechanism on CSPs involves specific interactions between the chiral selector on the stationary phase and the enantiomers of the analyte, leading to differential retention times e3s-conferences.orgscielo.org.mx.

Studies have successfully employed CSP-HPLC for the resolution of compounds derived from DL-2-Benzylserine, demonstrating its effectiveness in separating closely related chiral molecules nih.gov. The choice of chiral column (e.g., polysaccharide-based, Pirkle-type, crown ether, or ligand exchange CSPs) and mobile phase conditions (e.g., solvent composition, temperature) are critical parameters that influence the resolution and selectivity rsc.orge3s-conferences.orgscielo.org.mxresearchgate.net. The enantiomeric excess can then be determined by integrating the peak areas of the separated enantiomers.

A representative example of chiral HPLC resolution is the separation of protected α-ethynylphenylalanine, synthesized from DL-2-Benzylserine, on a chiral stationary phase at a semipreparative scale nih.gov. This highlights the utility of CSP-HPLC not only for analytical purity assessment but also for preparative separation of enantiomers.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established and robust analytical platform particularly suited for the analysis of volatile and semi-volatile compounds, making it valuable for metabolite profiling of this compound and its derivatives chemrxiv.orgnih.govnih.gov. While this compound itself may require derivatization to increase its volatility, GC-MS is highly effective for analyzing a broad range of small molecular weight metabolites, including amino acids, organic acids, and sugars, after appropriate chemical derivatization chemrxiv.orgnih.govthermofisher.com.

The process typically involves a two-step chemical derivatization (e.g., methoximation of carbonyl moieties and silylation of polar functional groups) to reduce polarity and increase thermal stability and volatility, thus enabling efficient GC separation thermofisher.com. The GC component separates the compounds based on their volatility and interaction with the stationary phase, while the MS detector provides characteristic fragmentation patterns and mass-to-charge ratios (m/z) for identification and quantification nih.govthermofisher.com. The reproducible molecular fragmentation patterns generated by electron ionization (EI) in GC-MS allow for compound identification by comparing measured spectra with extensive commercial spectral libraries (e.g., NIST, Wiley) thermofisher.com. This makes GC-MS a powerful tool for both targeted and untargeted metabolite profiling, offering high chromatographic separation power, reproducible retention times, and robust quantitation chemrxiv.orgnih.govthermofisher.com.

Spectroscopic Techniques (UV-Vis, IR) in Mechanistic and Structural Studies

Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy are complementary techniques that provide valuable information about the electronic transitions and vibrational modes of molecules, respectively, contributing to mechanistic and structural studies of this compound imgroupofresearchers.commdpi.comscholarsresearchlibrary.com.

UV-Vis Spectroscopy : UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by molecules, which leads to electronic transitions imgroupofresearchers.com. The absorption pattern is dependent on the molecular structure, particularly the presence of chromophores (functional groups capable of absorbing light in the UV-Vis range) imgroupofresearchers.com. While this compound itself might not have strong chromophores in the typical UV-Vis range, its derivatives or conjugated systems could exhibit characteristic absorption bands. This technique can be used for quantitative analysis (following Beer-Lambert Law) and to detect the presence of certain functional groups or conjugated systems within the molecule or its derivatives imgroupofresearchers.comscholarsresearchlibrary.com.

Infrared (IR) Spectroscopy : IR spectroscopy provides information about the vibrational modes of molecules, which are characteristic of specific functional groups mdpi.comscholarsresearchlibrary.comunimi.itijcrar.com. By analyzing the absorption of infrared radiation, researchers can identify the presence of functional groups such as hydroxyl (-OH), amine (-NH), carbonyl (C=O), and aromatic C-H bonds, all of which are relevant to the structure of this compound researchgate.netscholarsresearchlibrary.com. For instance, the stretching and bending vibrations of the amino and carboxyl groups, as well as the aromatic ring, would yield distinct peaks in the IR spectrum, confirming the presence of these moieties and providing insights into their environment and hydrogen bonding interactions researchgate.netunimi.it. IR spectroscopy is also useful for studying conformational features and intermolecular interactions researchgate.netunimi.it.

These techniques, while providing less detailed structural information than NMR or HRMS, are excellent for quick functional group identification, monitoring reactions, and confirming the presence or absence of certain structural features in this compound and its derivatives.

Computational and Theoretical Studies of 2 Benzylserine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking simulations are widely employed to predict the preferred orientation of a ligand, such as 2-Benzylserine, within a binding site of a target protein, and to estimate the binding affinity. This computational technique is instrumental in elucidating the molecular recognition process.

This compound (O-benzyl-L-serine) has been identified as a competitive inhibitor of the Alanine-Serine-Cysteine Transporter 2 (ASCT2, also known as SLC1A5) sci-hub.semdpi.combiorxiv.orgrupress.orgfrontiersin.orgnih.gov. ASCT2 is a crucial membrane protein responsible for transporting neutral amino acids, such as glutamine and alanine, into cells, often in exchange for intracellular amino acids rupress.orgplos.org. Given ASCT2's significant role in cancer cell metabolism, particularly its involvement in glutamine homeostasis, it is considered a potential therapeutic target for cancer mdpi.comrupress.orgplos.org.

Molecular docking studies have been utilized to predict the interactions of inhibitors, including benzylserine derivatives, with the ASCT2 binding site rupress.org. These studies often leverage homology models of human ASCT2, which are constructed based on crystal structures of prokaryotic homologs like GltPh (e.g., PDB: 2NWW) biorxiv.orgrupress.orgplos.org. The transport cycle of ASCT2 involves distinct conformational states, including an outward-open state where a hairpin loop (HP2) is open, allowing substrate access, and an outward-occluded state where HP2 closes over the binding site upon substrate binding sci-hub.seplos.org. This compound acts as a non-transported competitive inhibitor, meaning it binds to the transporter's active site but is not translocated across the membrane nih.govplos.org.

However, it is important to note that benzylserine has also been reported to inhibit other amino acid transporters, such as LAT1/2, SNAT1/2, and ASCT1, indicating a degree of non-specificity in its inhibitory action across various transporter families frontiersin.orgnih.gov.

The binding site of ASCT2 has been characterized as possessing two distinct hydrophobic pockets, often referred to as "Pocket A" and "Pocket B" sci-hub.seplos.org. Pocket A is particularly relevant as it can accommodate the hydrophobic side chains of SLC1A inhibitors when the HP2 loop is in its outward-open conformation sci-hub.seplos.org. For instance, benzyl-cysteine, a related inhibitor, has been observed to bind to the substrate-binding site with HP2 in an open conformation, similar to the binding mode of the known inhibitor TBOA researchgate.net.

Computational analyses suggest that the potency of ASCT2 inhibitors, including those with a benzylserine-like scaffold, often correlates with the hydrophobicity of their side chains rupress.org. While specific interaction forces (e.g., hydrogen bonding, hydrophobic interactions, electrostatic interactions) for this compound itself are not extensively detailed in the provided literature, general principles derived from docking studies of similar compounds indicate that polar interactions with key aspartate residues (e.g., D476 in SLC1A5 for pyrrolidine (B122466) derivatives) can be crucial for binding biorxiv.org.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, reactivity, and stability of chemical compounds at an atomic level.

DFT calculations are frequently employed to understand and predict the stereochemical outcomes of complex synthetic reactions involving amino acid derivatives. For example, in the synthesis of β2,2-amino acids through the stereoselective alkylation of isoserine derivatives, quantum mechanical calculations have been used to analyze the thermal stability of various bicyclic N,O-acetal diastereoisomers nih.govresearchgate.netacs.org. These calculations can predict the relative free Gibbs energies (ΔG) and populations of different stereoisomers, with predictions often closely matching experimental observations nih.govacs.org.

For instance, a theoretical ~3:1 ratio for two bicyclic compounds derived from isoserine was predicted from the Boltzmann distribution of conformers and stereoisomers based on their free energies at the experimental reaction temperature, which aligned with the experimentally observed ratio nih.govacs.org. The stereochemical course of alkylation reactions, whether involving inversion or retention of configuration, can be rationalized by DFT, revealing that concave-face alkylation is favored due to reduced torsional and steric interactions within the bicyclic scaffold researchgate.net. DFT calculations also contribute to understanding the pyramidalization of carbon centers and its influence on stereoselectivity in organic reactions acs.org.

DFT is a fundamental method for geometry structure optimization and analyzing inter- and intramolecular interactions, which are critical for understanding conformational preferences and stability researchgate.netacs.org. Quantum mechanics calculations have been used to evaluate the thermal stability of stereoisomers and predict their populations based on calculated relative free Gibbs energies nih.govacs.org. These studies can reveal how conformational restraints, such as those imposed by bicyclic structures, lead to specific structural features like pyramidalized nitrogen atoms nih.gov. Such analyses are crucial for predicting the most stable forms of a molecule and understanding the factors that dictate its three-dimensional structure.

A notable example of stability prediction through DFT is the finding that certain structures (e.g., Structure III, corresponding to compound 2 in a study on isoserine derivatives) were calculated to be only slightly more stable (e.g., 0.8 kcal mol⁻¹) than others (e.g., Structure I, compound 3), reflecting their similar thermostability observed experimentally nih.govacs.org.

Molecular Dynamics Simulations for Dynamic Behavior and Binding Stability

Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of molecular systems, allowing researchers to observe conformational changes, diffusion, and interactions over various timescales. While specific MD simulations focusing solely on the dynamic behavior and binding stability of this compound itself are not detailed in the provided search results, MD simulations have been extensively applied to study its biological targets, particularly amino acid transporters.

For instance, MD simulations have been used to investigate the interactions of Na+ ions with the neutral amino acid transporter ASCT1 (SLC1A4), a close relative of ASCT2 nih.gov. These simulations explored the three possible Na+ binding sites within ASCT1 and how mutations in coordinating residues affect substrate and Na+ binding, as well as the rate of substrate exchange nih.gov. The stability of the fully bound system, including the transporter, substrate (e.g., serine), and Na+ ions, has been observed over simulation periods of 20 nanoseconds, providing details on the dynamic interplay of these components nih.gov. Although these studies focus on the target protein and other substrates, the principles and methodologies are directly applicable to understanding the dynamic behavior and binding stability of inhibitors like this compound within these transporter systems.

Future Perspectives and Emerging Research Directions for 2 Benzylserine

Exploration of Novel Synthetic Pathways for Accessing Diverse 2-Benzylserine Analogues

The development of novel synthetic pathways is crucial for expanding the chemical space around this compound and its analogues, enabling the creation of compounds with enhanced specificity, potency, or unique functionalities. Recent advancements highlight strategies for preparing α-substituted serine analogues, including (S)-α-benzylserine, through sophisticated chemical reactions. One such approach involves sequential Ni(II)-complex-mediated cross-coupling and cycloaddition reactions, yielding enantiomerically enriched O-protected α-substituted (S)-serine analogues with high enantiomeric purity (ee >98%) guidetopharmacology.orgsigmaaldrich.com. This methodology allows for the introduction of structurally diverse side chains and various O-protecting groups (e.g., Bn, iPr, tBu), paving the way for a broad range of derivatives guidetopharmacology.orgsigmaaldrich.com.

Another synthetic route focuses on β2,2-amino acids, which feature a quaternary stereocenter at the α position. A straightforward methodology starting from L-isoserine has been developed, involving the formation and diastereoselective alkylation of chiral bicyclic N,O-acetals fishersci.at. This strategy has successfully yielded enantiomerically pure α-alkylisoserine derivatives, including those with benzyl (B1604629) iodide, with good yields and diastereoselectivities fishersci.at. The Strecker reaction has also been employed for the synthesis of enantiomerically pure (R)-α-methylserine and (R)-α-benzylserine derivatives sigmaaldrich.com. These diverse synthetic strategies underscore the ongoing efforts to create a rich library of this compound analogues, each potentially offering distinct properties for biological and chemical applications.

Advanced Investigations into Broader Biological Targets and Signaling Pathways in Model Systems

Beyond its established role as an inhibitor of amino acid transporters, future research on this compound is poised to delve deeper into its interactions with a wider array of biological targets and the intricate signaling pathways it influences within various model systems. This compound (BenSer) has been characterized as an inhibitor of alanine, serine, cysteine-preferring transporter 2 (ASCT2, SLC1A5), and has also been shown to block L-type amino acid transporter 1 (LAT1, SLC7A5) activity, thereby inhibiting the uptake of essential amino acids like leucine (B10760876) and glutamine in breast cancer cell lines nih.govepa.govfishersci.co.ukxemistry.comuni.lu.

Further investigations utilizing Xenopus laevis oocyte expression systems have revealed that BenSer can directly inhibit other amino acid transporters, including L-type amino acid transporter 2 (LAT2, SLC7A8), alanine, serine, cysteine-preferring transporter 1 (ASCT1, SLC1A4), sodium-coupled neutral amino acid transporter 1 (SNAT1, SLC38A1), and sodium-coupled neutral amino acid transporter 2 (SNAT2, SLC38A2) nih.govepa.gov. This broad inhibitory profile suggests that this compound disrupts multiple pathways of intracellular amino acid metabolism, leading to reduced lactate (B86563) production and the activation of an amino acid response (AAR) through activating transcription factor 4 (ATF4) nih.govfishersci.co.ukxemistry.com. The disruption of amino acid homeostasis by this compound has been shown to affect the intracellular concentrations of at least 14 amino acids, including alanine, glycine, asparagine, aspartate, valine, leucine, isoleucine, methionine, threonine, phenylalanine, and tyrosine nih.gov.

Future studies in model systems, such as various cancer cell lines (e.g., MCF-7, HCC1806, MDA-MB-231 breast cancer cells, and melanoma cells) nih.govepa.govfishersci.co.ukxemistry.com, could explore the precise mechanisms by which BenSer affects downstream metabolic and growth pathways. This includes further elucidation of its impact on stress-response pathways like mTORC1 and MYC, which are often dysregulated in disease states nih.gov. Understanding the full spectrum of its biological targets and the resulting cascade of signaling events will be critical for defining the therapeutic potential of this compound and its analogues in various conditions characterized by altered amino acid metabolism.

Table 1: Amino Acid Transporters Inhibited by this compound in Model Systems

Transporter NameGene NameInhibition by this compoundModel SystemReference
Alanine, serine, cysteine-preferring transporter 2SLC1A5YesBreast cancer cells, Xenopus laevis oocytes nih.govepa.govfishersci.co.ukxemistry.comuni.lu
L-type amino acid transporter 1SLC7A5YesBreast cancer cells, Xenopus laevis oocytes nih.govepa.govfishersci.co.ukxemistry.comuni.lu
L-type amino acid transporter 2SLC7A8YesXenopus laevis oocytes nih.govepa.gov
Alanine, serine, cysteine-preferring transporter 1SLC1A4YesXenopus laevis oocytes nih.govepa.gov
Sodium-coupled neutral amino acid transporter 1SLC38A1YesXenopus laevis oocytes nih.govepa.gov
Sodium-coupled neutral amino acid transporter 2SLC38A2YesXenopus laevis oocytes nih.govepa.gov

Integration into Complex Bioconjugation and Bio-imaging Probes (excluding human clinical use)

The unique chemical structure and biological activity of this compound make it a compelling candidate for integration into advanced bioconjugation and bio-imaging probes. Its ability to interfere with amino acid transport pathways can be exploited to develop tools for visualizing metabolic processes or identifying cells with specific metabolic signatures in research settings.

A notable example of this application is the use of racemic α-benzylserine as a precursor for the synthesis of α-[18F]fluoromethyl phenylalanine (FMePhe), a novel positron emission tomography (PET) tracer. FMePhe targets system L amino acid transport and has demonstrated utility in imaging brain tumors in mouse models, showing good tumor uptake and visualization. This highlights the potential of this compound derivatives as scaffolds for radiolabeled amino acids, which can serve as molecular imaging probes to study altered amino acid metabolism in various biological contexts, such as cancer progression or response to experimental treatments.

Further research could focus on conjugating this compound or its analogues to fluorescent tags, nanoparticles, or other reporter molecules. Such bioconjugates could enable real-time tracking of amino acid transporter activity, visualization of metabolic pathway dysregulation, or targeted delivery of experimental agents to specific cell populations in in vitro or ex vivo model systems. The selective interaction of this compound with multiple amino acid transporters offers a unique opportunity to design probes that provide comprehensive insights into cellular metabolic states.

Development of Next-Generation Chemical Tools for Metabolic Pathway Elucidation

This compound's demonstrated capacity to disrupt intracellular amino acid homeostasis and influence key metabolic pathways positions it as a valuable foundation for developing next-generation chemical tools. These tools are essential for dissecting complex metabolic networks and understanding their roles in cellular physiology and disease.

As observed in breast cancer cells, this compound treatment significantly impacts the intracellular concentrations of various amino acids and reduces lactate production, indicating a broader influence on cellular metabolism beyond just amino acid uptake nih.govfishersci.co.ukxemistry.com. This effect is mediated by its inhibition of multiple amino acid transporters, including LAT1, ASCT2, LAT2, ASCT1, SNAT1, and SNAT2, and its activation of the amino acid response (AAR) through ATF4 nih.govepa.govfishersci.co.ukxemistry.com.

Future chemical tools derived from this compound could be designed with enhanced selectivity for specific transporters or with tunable inhibitory profiles to precisely modulate particular metabolic fluxes. For instance, developing analogues that selectively target only ASCT2 or only LAT1, or compounds with varying affinities for different transporters, would allow researchers to isolate and study the individual contributions of these transporters to metabolic reprogramming in different cellular models. Such tools could be instrumental in mapping the intricate interplay between amino acid transport, glycolysis, and stress response pathways, providing deeper insights into metabolic vulnerabilities and potential targets for experimental interventions. The integration of these tools with advanced metabolomics and flux analysis techniques will be crucial for comprehensively elucidating metabolic pathway dynamics.

Table 2: Impact of this compound on Intracellular Amino Acid Levels (Example Findings)

Amino Acid ClassSpecific Amino Acids Affected (Examples)Observed Effect (Relative to Control)Reference
Small NeutralAlanine, Glycine, AsparagineReduced by ~50% nih.gov
Deamination ProductAspartateReduced (0.3-fold reduction) nih.gov
Other NeutralValine, Leucine, Isoleucine, Methionine, Threonine, Phenylalanine, TyrosineReduced nih.gov
GlutamineGlutamineReduced (in MCF-7 cells) nih.gov

Synergistic Applications of Computational and Experimental Methodologies in this compound Research

The future of this compound research will increasingly rely on the synergistic application of computational and experimental methodologies to accelerate discovery and development. Computational approaches, such as molecular docking, molecular dynamics simulations, and quantum mechanical calculations, can provide critical insights into the structure-activity relationships of this compound and its analogues.

For instance, computational studies have been employed to understand the stereochemical outcome of synthetic reactions involving serine enolates, including those leading to α-benzylserine. More broadly, homology modeling and virtual screening have been successfully used to identify novel ligands for ASCT2, a key target of this compound. These computational predictions are then validated through experimental testing, such as electrophysiological measurements and glutamine uptake assays, which confirm the activity and affinity of predicted compounds. This integrated approach allows for the efficient screening of vast chemical libraries, identifying promising candidates for synthesis and further biological evaluation, thereby reducing the time and resources required for traditional experimental screening.

The combination of in silico design and in vitro validation can guide the rational design of this compound derivatives with improved target specificity, enhanced potency, or novel mechanisms of action. Furthermore, systems biology approaches, which involve computational modeling of signaling networks, can integrate diverse biological data to predict new signaling mechanisms and identify disease subgroups. Applying these advanced computational tools to this compound research will enable a more comprehensive understanding of its interactions with biological systems, facilitate the design of highly effective chemical probes, and ultimately contribute to the elucidation of complex metabolic pathways.

Q & A

Q. What are the recommended synthetic routes for producing 2-Benzylserine with high enantiomeric purity?

  • Methodological Answer : To synthesize this compound, prioritize enantioselective methods such as asymmetric catalysis or enzymatic resolution. For example:
  • Use chiral auxiliaries (e.g., Evans oxazolidinones) to control stereochemistry during alkylation or amidation steps.
  • Employ enzymatic catalysts (e.g., serine hydroxymethyltransferase analogs) for stereospecific synthesis.
    Ensure detailed characterization of intermediates and final products via 1^1H/13^{13}C NMR, HPLC with chiral columns, and mass spectrometry. Include reaction conditions (temperature, solvent, catalyst loading) and purification protocols (e.g., recrystallization, column chromatography) to enable reproducibility .

Q. Which analytical techniques are essential for confirming the identity and purity of this compound?

  • Methodological Answer : A multi-technique approach is critical:
  • NMR Spectroscopy : Confirm structural integrity by matching 1^1H/13^{13}C peaks to literature or computational predictions.
  • HPLC-MS : Assess purity using reverse-phase columns and monitor mass-to-charge ratios for contaminants.
  • Elemental Analysis : Verify empirical formula consistency.
  • Melting Point Analysis : Compare observed values to established data.
    For new derivatives, provide full spectral assignments and purity thresholds (e.g., ≥95% by HPLC) .

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?

  • Methodological Answer : Document all experimental variables systematically:
  • Reaction Parameters : Temperature, solvent polarity, catalyst type/concentration, and reaction time.
  • Work-Up : Specify extraction solvents, drying agents, and filtration methods.
  • Characterization : Include raw spectral data and chromatograms in supplementary materials.
    Use standardized protocols for common steps (e.g., protection/deprotection of functional groups) and cross-reference prior literature for known intermediates .

Advanced Research Questions

Q. How should discrepancies in spectroscopic data for this compound derivatives be resolved?

  • Methodological Answer : Address contradictions through:
  • Cross-Validation : Compare NMR data with computational predictions (e.g., DFT simulations) to confirm peak assignments.
  • Alternative Techniques : Use X-ray crystallography for absolute configuration determination if NMR is inconclusive.
  • Batch Repetition : Synthesize multiple batches to rule out experimental error.
    Document unresolved discrepancies in the context of methodological limitations (e.g., solvent effects on chemical shifts) .

Q. What computational strategies can predict the reactivity or stability of this compound under varying conditions?

  • Methodological Answer : Utilize:
  • Molecular Dynamics (MD) Simulations : Model solvation effects and thermal stability.
  • Density Functional Theory (DFT) : Calculate reaction pathways for derivatization (e.g., acylation, alkylation).
  • Cheminformatics Tools : Compare with structurally similar compounds in databases like NIST Chemistry WebBook for reactivity trends .
    Validate predictions with experimental data (e.g., accelerated stability testing under acidic/basic conditions) .

Q. How can reaction conditions be optimized to enhance the yield of this compound analogs?

  • Methodological Answer : Apply a factorial design of experiments (DoE):
  • Variables : Screen temperature, pH, catalyst loading, and solvent polarity.
  • Response Surface Methodology (RSM) : Identify optimal parameter combinations.
  • In Situ Monitoring : Use techniques like FTIR or Raman spectroscopy to track reaction progress.
    Prioritize green chemistry principles (e.g., aqueous solvents, recyclable catalysts) to align with sustainability goals .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Follow hazard mitigation strategies:
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for reactions involving volatile reagents.
  • Spill Management : Neutralize acidic/basic residues with appropriate buffers.
    Reference safety data sheets (SDS) for analogous compounds (e.g., benzoin derivatives) to infer handling precautions .

Q. How can the stability of this compound be assessed under different storage conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • Temperature/Humidity Stress : Store samples at 25°C/60% RH, 40°C/75% RH, and monitor degradation via HPLC.
  • Light Exposure : Test photostability under UV/visible light using ICH guidelines.
  • Long-Term Stability : Analyze samples monthly for 12–24 months.
    Report degradation products and recommend storage in airtight, light-resistant containers at –20°C .

Data Analysis & Interpretation

Q. What statistical methods are appropriate for analyzing structure-activity relationships (SAR) in this compound derivatives?

  • Methodological Answer : Apply multivariate analysis:
  • Principal Component Analysis (PCA) : Reduce dimensionality of spectroscopic or bioactivity data.
  • Partial Least Squares Regression (PLSR) : Corrogate structural descriptors (e.g., logP, polar surface area) with biological outcomes.
  • Machine Learning : Train models on public datasets (e.g., ChEMBL) to predict novel analogs.
    Validate models using cross-validation and external test sets .

Q. How can researchers address conflicting bioactivity results in this compound studies?

  • Methodological Answer :
    Investigate sources of variability:
  • Assay Conditions : Compare buffer composition, cell lines, and incubation times across studies.
  • Compound Integrity : Verify purity and stability during biological testing.
  • Dose-Response Curves : Use Hill slope analysis to confirm potency consistency.
    Publish negative results to contextualize contradictions and refine hypotheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.